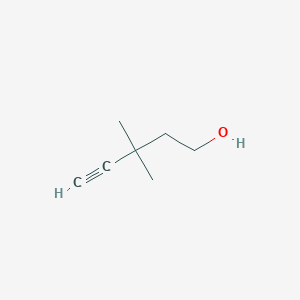

3,3-dimethyl-4-pentyn-1-ol

Description

Overview of Alkynyl Alcohols in Contemporary Organic Chemistry

Alkynyl alcohols, compounds containing both a hydroxyl (-OH) and an alkyne (-C≡C-) group, are highly versatile intermediates in organic synthesis. smolecule.com Their utility stems from the ability of both functional groups to undergo a wide array of transformations. The alkyne moiety can participate in reactions such as hydrogenation to form alkanes or alkenes, hydration to produce ketones or aldehydes, and various coupling reactions (e.g., Sonogashira, Glaser, Hay) to form new carbon-carbon bonds. chemeo.comnii.ac.jp Furthermore, terminal alkynes are fundamental partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." thermofisher.com

The alcohol group can be oxidized to aldehydes or carboxylic acids, converted into a better leaving group for substitution reactions, or used as a directing group to influence the stereochemical outcome of nearby reactions. smolecule.com The presence of both functionalities allows for sequential reaction pathways, enabling the construction of complex molecular frameworks from a relatively simple starting material. For instance, propargylic alcohols, where the alcohol is adjacent to the alkyne, are a well-studied subclass used in the synthesis of pharmaceuticals and natural products. organic-chemistry.orgfluorochem.co.uk Palladium-catalyzed isomerization of alkynyl alcohols can also provide access to α,β-unsaturated aldehydes, further highlighting their synthetic flexibility. acs.org

Significance of Branched Terminal Alkynes in Synthetic Strategies

Terminal alkynes are distinguished by the presence of a weakly acidic proton (pKa ≈ 25), which can be removed by a strong base to form a potent acetylide nucleophile. nii.ac.jp This reactivity is foundational for creating carbon-carbon bonds. When the terminal alkyne is part of a branched structure, such as the gem-dimethyl group in 3,3-dimethyl-4-pentyn-1-ol, it introduces specific synthetic advantages and challenges.

The steric bulk provided by the branching can influence regioselectivity in reactions involving the alkyne. For example, in hydroboration or hydration reactions, the steric hindrance can direct incoming reagents to the less hindered terminal carbon with high fidelity. Moreover, the gem-dimethyl group can be crucial in certain cyclization reactions, where it acts as a "Thorpe-Ingold effect" promoter, favoring ring-closing by constraining the conformational freedom of the molecule. nih.gov This effect is valuable in the synthesis of cyclic compounds, including gem-dimethylcyclobutane natural products. nih.gov The synthesis of sterically congested molecules, such as hindered ethers or other complex architectures, often relies on precursors with significant branching to control reaction pathways and prevent unwanted side reactions. organic-chemistry.orgacs.org

Research Scope and Objectives Pertaining to this compound

Dedicated research focusing exclusively on this compound is not prominent in the scientific literature. However, its structure suggests clear objectives for future research, primarily centered on its synthesis and its application as a versatile building block.

Synthetic Objectives: A primary research goal would be to establish an efficient synthesis of the title compound. A plausible retrosynthetic analysis suggests a few potential routes. One approach could involve the alkynylation of a suitable electrophile, such as starting from a protected 3,3-dimethyl-1,4-butanediol derivative. A more direct route could be envisioned starting from the commercially available ester, methyl 3,3-dimethylpent-4-enoate. prepchem.com This could theoretically be converted to the target alkyne through a bromination/dehydrobromination sequence, followed by the reduction of the methyl ester to the primary alcohol.

Potential Applications: Once synthesized, the research scope would broaden to explore the differential reactivity of its two functional groups. The table below outlines potential transformations that could be investigated, highlighting the compound's utility as a bifunctional building block.

| Functional Group | Reaction Type | Potential Product(s) |

| Terminal Alkyne | Sonogashira Coupling | Aryl- or Vinyl-substituted alkynes |

| Hydration (Markovnikov) | Methyl ketone (5,5-dimethyl-4-oxohexan-1-ol) | |

| Hydroboration/Oxidation | Aldehyde (4,4-dimethyl-5-oxopentanal) | |

| Click Chemistry (CuAAC) | 1,2,3-Triazole derivatives | |

| Primary Alcohol | Oxidation (e.g., PCC) | Aldehyde (3,3-dimethyl-4-pentynal) |

| Oxidation (e.g., Jones) | Carboxylic Acid (3,3-dimethyl-4-pentynoic acid) | |

| Etherification (Williamson) | Alkyl or Aryl ethers | |

| Esterification | Ester derivatives |

The steric hindrance from the gem-dimethyl group would be a key parameter to study in each of these reactions, potentially leading to novel reactivity or enhanced selectivity compared to unbranched analogues.

Below is a table of physical properties for structurally related compounds to provide context for the expected characteristics of this compound.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,3-Dimethyl-4-penten -1-ol | Alkene Analog | C₇H₁₄O | 114.19 |

| 3,4-Dimethyl-1-pentyn -3-ol | Isomeric Alkynyl Alcohol | C₇H₁₂O | 112.17 |

Structure

3D Structure

Properties

CAS No. |

67099-41-6 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3,3-dimethylpent-4-yn-1-ol |

InChI |

InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3 |

InChI Key |

JTTOZPWKPVPIQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCO)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 4 Pentyn 1 Ol and Analogues

De Novo Synthesis Approaches

De novo strategies focus on the initial construction of the molecule's carbon skeleton, incorporating the characteristic gem-dimethyl group and the terminal alkyne.

Alkylation Reactions in the Construction of the Carbon Skeleton

A primary method for forming carbon-carbon bonds in alkyne synthesis is the alkylation of acetylides. masterorganicchemistry.com Acetylide anions, formed by deprotonating terminal alkynes with a strong base like sodium amide (NaNH₂), are potent nucleophiles. masterorganicchemistry.com They can react with electrophiles such as alkyl halides or epoxides in an Sₙ2 reaction to extend the carbon chain. masterorganicchemistry.comlibretexts.org

For the synthesis of 3,3-dimethyl-4-pentyn-1-ol, a logical de novo approach involves the reaction of the acetylide of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) with a two-carbon electrophile that incorporates the hydroxyl group. Ethylene oxide is an ideal reagent for this purpose. libretexts.orgpearson.com The acetylide anion attacks one of the electrophilic carbons of the epoxide, leading to the opening of the strained three-membered ring. pearson.comyoutube.comchegg.com This reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com A subsequent aqueous workup protonates the resulting alkoxide to yield the final primary alcohol. chegg.com This method directly assembles the complete carbon skeleton of this compound in a single C-C bond-forming step.

This alkylation strategy is most effective with primary alkyl halides and epoxides, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) due to the strong basicity of the acetylide anion. masterorganicchemistry.comlibretexts.org

Stereoselective and Regioselective Synthesis Strategies for Alkynyl Alcohols

While this compound is an achiral molecule, the principles of stereoselective and regioselective synthesis are crucial when preparing its chiral analogues or when using methods where regiochemistry is a key factor.

Regioselectivity is paramount in many synthetic transformations for producing alkynyl alcohols. For instance, the reductive coupling of terminal alkynes with aldehydes can be controlled to produce specific isomers. While some methods yield 3-alkyl-substituted allylic alcohols, others have been developed to selectively produce 2-substituted allylic alcohols. Current time information in Bangalore, IN. Similarly, gold-catalyzed intramolecular hydroalkoxylation reactions show regioselectivity (e.g., 6-exo vs. 7-endo cyclization) that is highly dependent on the electronic and steric properties of the alkyne substrate. organic-chemistry.org

Stereoselectivity is critical in the synthesis of chiral alcohols. Asymmetric propargylation of aldehydes and ketones, for example, can produce enantioenriched homopropargylic alcohols. organic-chemistry.org This has been achieved using chiral Brønsted acids or chiral BINOL-derived catalysts. organic-chemistry.org Another powerful technique is the reductive cross-coupling of terminal alkynes with chiral α-chloro boronic esters, which proceeds with high stereospecificity to afford chiral allylic alcohols. acs.org The mechanism often involves an inversion of configuration at the stereocenter of the boronic ester. acs.org Although the target molecule of this article is achiral, these stereoselective methods are vital for creating a diverse range of structurally related alkynyl alcohols with defined three-dimensional structures.

Catalytic Methods in Alkyne and Alcohol Formation

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Various catalytic systems are employed in the formation of alkynes and alcohols.

Palladium(II) catalysts, for instance, are used in the oxidative carbonylation of terminal alkynes and alcohols to produce 2-alkynoates, which are valuable synthetic intermediates. researchgate.net Gold catalysts are particularly effective in activating alkynes toward nucleophilic attack. rsc.org The gold-catalyzed intramolecular addition of an alcohol to a triple bond is a powerful method for constructing cyclic ethers. organic-chemistry.org Gold catalysis can also promote the nucleophilic ring-opening of strained systems like 2-alkynylazetidines by alcohols. youtube.com

Nickel-catalyzed reactions have emerged as a cost-effective alternative for C-C bond formation. A notable example is the direct coupling of alkynes and methanol, which serves as a C1 feedstock, to provide access to allylic alcohols with high regioselectivity and atom economy. libretexts.org For the direct synthesis of secondary alcohols from alkynes, tandem processes involving hydration and transfer hydrogenation have been developed using iridium catalysts in environmentally benign solvents like water. chemsynthesis.com

| Catalyst System | Reaction Type | Product Class | Ref. |

| Pd(II)/TMEDA | Oxidative Carbonylation | 2-Alkynoates | researchgate.net |

| Gold(I) Complexes | Intramolecular Hydroalkoxylation | Cyclic Ethers | organic-chemistry.org |

| Nickel/Ligand | Reductive Coupling (Alkynes + Methanol) | Allylic Alcohols | libretexts.org |

| Iridium (Tang's catalyst) | Hydration/Transfer Hydrogenation | Secondary Alcohols | chemsynthesis.com |

Conversion from Precursors

An alternative to de novo synthesis is the modification of existing molecules that already contain the core carbon skeleton of this compound.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. A plausible and efficient route to this compound starts from a readily available precursor like 3,3-dimethyl-4-pentenoic acid sigmaaldrich.comchemicalbook.com or its corresponding ester, methyl 3,3-dimethylpent-4-enoate . prepchem.comechemi.com

The synthesis could proceed via a two-step sequence:

Alkyne Formation: The terminal alkene of the precursor can be converted to the desired terminal alkyne. A standard method involves bromination of the double bond to give a vicinal dibromide, followed by a double dehydrobromination reaction using a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to yield the alkyne.

Alcohol Formation: The carboxylic acid or ester group is then reduced to the primary alcohol. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgsyn.org Care must be taken as these reagents can potentially react with the terminal alkyne's acidic proton, requiring excess reagent, or the alkyne itself, although alkyne reduction is generally slower than ester/acid reduction under standard conditions.

This FGI approach leverages a precursor that already contains the key C-3 quaternary center, simplifying the synthetic challenge to well-established functional group manipulations.

Ring-Opening and Rearrangement Pathways for Alkynyl Alcohol Synthesis

The formation of alkynyl alcohols can also be achieved through molecular rearrangements or the ring-opening of cyclic precursors. These pathways can offer unique entries into complex structures by strategically breaking and forming bonds.

A classic example that provides a structural analogue is the synthesis of 4-pentyn-1-ol (B147250) from tetrahydrofurfuryl chloride. orgsyn.org The reaction with a very strong base like sodium amide in liquid ammonia (B1221849) induces a ring-opening followed by elimination and rearrangement to furnish the acyclic alkynyl alcohol. orgsyn.org A similar pathway could be envisioned for the synthesis of this compound, potentially starting from a suitably substituted tetrahydrofuran (B95107) derivative, though this would require a more complex starting material.

Rearrangement reactions such as the Meyer-Schuster and Claisen rearrangements are powerful tools in organic synthesis. researchgate.net The Meyer-Schuster rearrangement typically converts propargyl alcohols into α,β-unsaturated carbonyl compounds. The Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of allyl vinyl ethers. researchgate.net While not directly applicable to the synthesis of the target molecule in their classic forms, variations and tandem sequences involving such rearrangements can be used to construct complex molecular architectures. For example, a halo-Prins cyclization followed by ring-opening and a Friedel-Crafts reaction has been used to synthesize 3-bromoindenes from aryl alkynyl alcohols. nih.gov These examples highlight the utility of ring-opening and rearrangement cascades in generating molecular diversity from simple alkynyl alcohol precursors.

Optimization and Efficiency in Synthetic Protocols

The synthesis of this compound, a sterically hindered primary alcohol containing a terminal alkyne, presents unique challenges that necessitate careful optimization of reaction protocols to achieve high efficiency and yield. While specific literature detailing the optimization of this particular compound's synthesis is limited, established methodologies for structurally related, sterically hindered alcohols and alkynols provide a clear framework for developing efficient synthetic strategies. The primary synthetic challenge stems from the quaternary carbon center at the C-3 position, which can impede the approach of reagents and influence reaction kinetics and selectivity.

Key optimization strategies focus on the choice of starting materials, reaction conditions (solvent, temperature, and catalysts), and purification methods. A plausible and common approach for constructing such a molecule involves the nucleophilic addition of an acetylide to a suitable electrophile, such as an epoxide or a carbonyl compound, followed by necessary functional group manipulations.

One of the most significant factors in synthesizing sterically hindered alcohols is the management of reaction conditions to minimize side reactions. For instance, in reactions involving Grignard reagents, the choice of solvent is critical. While diethyl ether is common, the use of tetrahydrofuran (THF) can enhance the stability of the Grignard reagent and improve reaction outcomes. Furthermore, maintaining low temperatures during the reaction can suppress the formation of byproducts.

Research into the synthesis of analogous compounds, such as 2,3-dimethyl-4-penten-2-ol, highlights the importance of catalyst concentration. In the acid-catalyzed hydration of 2,3-dimethyl-4-pentene, for example, precise control over the amount of acid catalyst is crucial to prevent side reactions like oligomerization and carbocation rearrangements, which would otherwise lower the yield of the desired alcohol.

Table 1: Effect of Acid Concentration on the Efficiency of Acid-Catalyzed Hydration of an Analogous Alkene

| H₂SO₄ (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.5 | 60 | 68 | 89 |

| 1.0 | 70 | 71 | 88 |

| 2.0 | 80 | 72 | 85 |

| >2.0 | 80 | Decreased yield due to oligomerization |

Data derived from benchmark studies on the synthesis of 2,3-dimethyl-4-penten-2-ol.

Similarly, the synthesis of other related alkynols, such as 3-methyl-1,4-pentadiyne-3-ol, has been optimized by careful selection of reagents and reaction conditions. An efficient synthesis starting from methyl acetate (B1210297) and ethynylmagnesium bromide demonstrated the importance of temperature control and work-up procedures to maximize yield. mdpi.com The reaction, when refluxed for one hour and followed by a specific hydrolysis and extraction procedure, provided the desired product in good yield. mdpi.com

Another critical aspect of efficiency is the choice of catalyst, particularly in cross-coupling reactions that could be employed to construct the carbon skeleton. For instance, Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C-C bonds. nih.gov The efficiency of such couplings can be highly dependent on the palladium catalyst, the copper co-catalyst, the base, and the solvent system used. Optimization often involves screening various phosphine (B1218219) ligands for the palladium catalyst to find the best balance of reactivity and stability.

Table 2: Comparison of Reaction Parameters in the Synthesis of an Analogous Alkynol (3-methyl-1,4-pentadiyne-3-ol)

| Parameter | Condition | Observation/Outcome |

|---|---|---|

| Grignard Reagent | Ethynylmagnesium bromide | Effective for addition to methyl acetate. mdpi.com |

| Solvent | Tetrahydrofuran (THF) | Standard solvent for Grignard reaction. mdpi.com |

| Temperature | 288-293 K during addition, then reflux | Controlled addition followed by heating to drive reaction to completion. mdpi.com |

| Work-up | Hydrolysis with saturated NH₄Cl solution | Standard procedure to quench the reaction and protonate the alkoxide. mdpi.com |

Data based on the optimized synthesis of 3-methyl-1,4-pentadiyne-3-ol. mdpi.com

Reaction Chemistry and Mechanistic Investigations of 3,3 Dimethyl 4 Pentyn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond, making it susceptible to both deprotonation and electrophilic addition.

Addition Reactions to the Triple Bond (e.g., Hydration, Halogenation, Hydroboration)

The triple bond of 3,3-dimethyl-4-pentyn-1-ol can undergo various addition reactions, transforming the alkyne into alkenes or alkanes with new functional groups.

Hydration: The addition of water across the triple bond can be achieved under different conditions to yield distinct products.

Markovnikov Hydration: In the presence of a strong acid like sulfuric acid (H₂SO₄) and a mercury(II) sulfate (HgSO₄) catalyst, water adds across the alkyne following Markovnikov's rule. lumenlearning.comlibretexts.org The initial reaction yields an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol is unstable and rapidly tautomerizes to the more stable keto form. lumenlearning.com For a terminal alkyne like this compound, this process results in the formation of a methyl ketone. libretexts.org

Anti-Markovnikov Hydration: A complementary method, hydroboration-oxidation, achieves the anti-Markovnikov addition of water. openochem.org The reaction involves the addition of a borane reagent (e.g., BH₃ or a sterically hindered borane like disiamylborane) across the triple bond, where the boron atom adds to the terminal, less sterically hindered carbon. libretexts.orgopenochem.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. libretexts.orglibretexts.org

Halogenation: Halogens such as bromine (Br₂) or chlorine (Cl₂) can add across the triple bond. The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen yields a dihaloalkene, and the addition of a second equivalent produces a tetrahaloalkane. The initial addition typically results in the anti-addition of the two halogen atoms across the triple bond.

Hydroboration: As mentioned in the context of hydration, hydroboration is a key reaction. The primary addition of borane to the terminal alkyne is a stereospecific syn-addition, where the boron and hydrogen atoms add to the same face of the triple bond. masterorganicchemistry.com This organoborane intermediate is not typically isolated but is used for subsequent transformations, most commonly oxidation to an aldehyde. libretexts.org

Table 1: Summary of Addition Reactions

| Reaction | Reagents | Regioselectivity | Product Type |

|---|---|---|---|

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone |

| Hydroboration-Oxidation | 1. BH₃-THF or Sia₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

| Halogenation (1 equiv.) | Br₂ or Cl₂ | N/A | Dihaloalkene |

Click Chemistry Applications and Alkyne Derivatization

The terminal alkyne functionality makes this compound an excellent substrate for "click chemistry," a class of reactions known for their reliability, high yields, and simple reaction conditions.

The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. frontiersin.orgnih.gov The reaction is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for linking different molecular fragments. nih.gov In this context, this compound can be coupled with various organic azides to synthesize functionalized triazoles, where the primary alcohol group remains available for further modification.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-type)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgresearchgate.net The copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium complex. wikipedia.org this compound can react with a wide range of aryl or vinyl halides to produce substituted internal alkynes, which are valuable synthetic intermediates.

Heck-type Reactions: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org While not a direct coupling partner in the traditional sense, terminal alkynes can participate in related palladium-catalyzed processes. However, the Sonogashira coupling remains the most direct and widely used palladium-catalyzed reaction for derivatizing terminal alkynes like this compound. researchgate.net

Reactivity of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional handle that can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions and Selective Functionalization

The oxidation of the primary alcohol can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. chemguide.co.uk A key consideration is the chemoselectivity of the oxidation, ensuring the alkyne moiety remains intact.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, anhydrous conditions and mild oxidizing agents are typically employed. wikipedia.org Common reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (using oxalyl chloride and DMSO). organic-chemistry.org Catalytic methods, such as those using TEMPO with a co-oxidant, are also highly effective for the selective oxidation of primary alcohols. organic-chemistry.orgnih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or simply performing the oxidation with excess oxidant under aqueous conditions will typically yield the corresponding carboxylic acid. chemguide.co.ukkhanacademy.org

Table 2: Selective Oxidation of the Primary Alcohol

| Desired Product | Typical Reagents | Key Conditions |

|---|---|---|

| Aldehyde | PCC, DMP, Swern Oxidation, TEMPO | Anhydrous, mild conditions |

| Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Strong oxidant, often aqueous |

Esterification and Etherification Protocols

The hydroxyl group readily undergoes reactions to form esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esters can be formed by reacting this compound with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reacting it with a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine).

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comkhanacademy.org This highly nucleophilic alkoxide then displaces a halide from a primary or methyl alkyl halide to form the ether. masterorganicchemistry.com

Nucleophilic Substitution Pathways

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, a fundamental class of transformations in organic synthesis. One documented example of such a pathway is the Mitsunobu reaction. In a patented synthetic route, this compound has been utilized as a substrate for the introduction of a nitrogen-containing functional group. google.com

The reaction involves the conversion of the primary alcohol into a good leaving group in situ, facilitating its displacement by a nucleophile. Specifically, this compound was reacted with phthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). google.com In this process, the triphenylphosphine and DEAD activate the hydroxyl group, allowing for its substitution by the phthalimide nucleophile. This transformation is a reliable method for the preparation of protected primary amines from alcohols.

The conditions for this specific nucleophilic substitution are detailed in the following table:

| Reactant | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Conditions |

| This compound | Triphenylphosphine | Phthalimide | Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (B95107) | Ice cooling |

Intermolecular and Intramolecular Rearrangements

While rearrangement reactions are a significant aspect of the chemistry of unsaturated alcohols, specific studies detailing the intermolecular and intramolecular rearrangements of this compound are not extensively reported in the reviewed scientific literature. The following sections discuss common rearrangement pathways for structurally related alkynyl alcohols.

Propargyl-Allenyl Rearrangements

Claisen-Type Rearrangements Involving Alkynyl Alcohols

Claisen rearrangements are powerful carbon-carbon bond-forming reactions that typically involve allyl vinyl ethers. For an alkynyl alcohol like this compound to undergo a Claisen-type rearrangement, it would first need to be converted into a suitable precursor, such as an alkynyl vinyl ether. There is a lack of specific studies in the examined literature that document the participation of this compound in Claisen-type rearrangements.

Acid-Catalyzed and Base-Catalyzed Isomerizations

The isomerization of alkynyl alcohols can often be facilitated by either acid or base catalysis, leading to a variety of structural isomers. However, detailed research findings on the acid-catalyzed or base-catalyzed isomerization of this compound are not prominently featured in the available scientific literature.

Radical Reactions Involving this compound

The involvement of alkynyl alcohols in radical reactions, such as cyclizations and additions, is a well-established area of organic chemistry. Despite this, specific investigations into the radical-mediated reactions of this compound have not been identified in the reviewed literature. The unique substitution pattern of this molecule could offer interesting reactivity in radical processes, but dedicated studies are needed to elucidate these pathways.

Application As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of two distinct reactive sites—the hydroxyl group and the carbon-carbon triple bond—renders 3,3-dimethyl-4-pentyn-1-ol an important starting material for synthesizing more elaborate molecules. The gem-dimethyl substitution provides conformational rigidity and steric influence that can be exploited in stereoselective reactions.

In the realm of natural product synthesis, small, functionalized building blocks are essential for the construction of complex molecular frameworks. nih.gov The alkyne moiety of this compound is a linchpin for carbon-carbon bond formation through well-established coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions allow for the extension of the carbon chain, a critical step in assembling the backbones of intricate natural products like meroterpenes. nih.gov The primary alcohol provides a versatile handle for subsequent modifications, including oxidation to aldehydes or carboxylic acids, or conversion to leaving groups for nucleophilic substitution, further enabling the elaboration of the molecular structure. researchgate.net The strategic placement of the gem-dimethyl group can influence the stereochemical outcome of reactions at nearby centers, a crucial aspect of asymmetric synthesis.

Heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals and agrochemicals. mdpi.com The terminal alkyne of this compound is a powerful precursor for the synthesis of various five- and six-membered heterocycles. For instance, condensation reactions with hydrazine and its derivatives can yield substituted pyrazoles, a common motif in drugs exhibiting anti-inflammatory and anticancer properties. mdpi.comnih.gov Similarly, reactions with other binucleophiles can lead to the formation of pyridazines, isoxazoles, and pyrimidines. google.com The hydroxyl group offers a site for attaching other pharmacophoric elements or for modifying the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for biological activity and bioavailability. mdpi.com

Table 1: Heterocyclic Scaffolds from Alkyne Precursors

| Heterocycle | Required Binucleophile | Potential Application |

|---|---|---|

| Pyrazole | Hydrazine | Pharmaceuticals, Agrochemicals |

| Isoxazole | Hydroxylamine | Pharmaceuticals |

| Pyrimidine | Amidines | Pharmaceuticals |

| Pyridazine | Hydrazine (in specific contexts) | Pharmaceuticals, Agrochemicals mdpi.com |

The dual functionality of this compound makes it a suitable monomer for the synthesis of advanced polymers and materials. The terminal alkyne can participate in polymerization reactions, such as those catalyzed by transition metals, or in click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form polymer backbones. tcichemicals.com The hydroxyl group can be utilized in step-growth polymerization to produce polyesters or polyurethanes. This allows for the creation of cross-linked networks or polymers with pendant functional groups that can be further modified post-polymerization. sigmaaldrich.com Materials derived from such monomers can exhibit tailored thermal and mechanical properties. nih.gov For example, poly(4-methyl-1-pentene) is a high-performance thermoplastic known for its low density and high transparency. nih.gov The incorporation of the rigid gem-dimethyl group can enhance the thermal stability and modify the morphological characteristics of the resulting polymer. msu.edu

Cyclization Reactions and Heterocycle Formation

The interplay between the alcohol and alkyne functionalities within the same molecule opens pathways for various cyclization reactions. Intramolecular cyclization, typically promoted by transition metal catalysts (e.g., gold, platinum, silver) or strong bases, can lead to the formation of cyclic ethers. Depending on the reaction conditions and the point of nucleophilic attack by the hydroxyl group, five-membered (dihydrofuran) or six-membered (dihydropyran) rings can be formed.

Furthermore, this compound is an excellent substrate for intermolecular reactions that form heterocyclic systems. As mentioned, its reaction with hydrazines is a common route to pyrazoles. mdpi.com The regiochemistry of this reaction can often be controlled by the substitution pattern of the hydrazine and the reaction conditions, leading to specific isomers. semanticscholar.org

Table 2: Examples of Cyclization Reactions

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Intramolecular Cyclization | Au, Ag, Pt salts; Strong Base | Substituted Dihydrofurans/Dihydropyrans |

| Intermolecular [3+2] Cycloaddition | Hydrazines, Nitrile Oxides | Pyrazoles, Isoxazoles |

| Prins-type Cyclization | Aldehydes, Lewis Acid | Substituted Tetrahydropyrans nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Mixture Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography and high-performance liquid chromatography are fundamental techniques for the separation, identification, and quantification of volatile and non-volatile compounds, respectively. For a compound like 3,3-dimethyl-4-pentyn-1-ol, both methods offer distinct advantages in purity assessment and analytical characterization.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile compounds such as this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving optimal separation. For acetylenic alcohols, columns with a variety of polarities can be employed.

In many cases, the direct analysis of alcohols by GC can be challenging due to their polarity, which can lead to peak tailing and reduced resolution. To address this, derivatization is a common strategy. Acylation of the alcohol to form a less polar ester derivative can significantly improve its chromatographic behavior, leading to sharper peaks and better separation from impurities.

A typical GC analysis of an acetylenic alcohol might employ a capillary column with a modified polysiloxane stationary phase. The selection of the appropriate column and temperature program is crucial for achieving the desired separation. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For a relatively polar compound like this compound, both normal-phase and reversed-phase HPLC can be utilized.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This is often the preferred method for its robustness and wide applicability. In normal-phase HPLC, a polar stationary phase (e.g., silica) is paired with a nonpolar mobile phase.

The detection of this compound in HPLC can be challenging as it lacks a strong chromophore for UV-Vis detection. In such cases, a refractive index (RI) detector or derivatization with a UV-absorbing or fluorescent tag may be necessary.

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV or RI Detector |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Analysis

When this compound is synthesized in an enantiomerically enriched form, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most widely used technique for this purpose. Both chiral GC and chiral HPLC can be employed for the separation of enantiomers.

Chiral Gas Chromatography

Chiral GC is a powerful technique for the separation of volatile enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for the separation of a wide range of chiral compounds, including alcohols. gcms.czchromatographyonline.com

For the analysis of chiral alcohols like this compound, derivatization to a less polar ester, such as an acetate (B1210297) or trifluoroacetate, can enhance volatility and improve the chiral recognition on the CSP. nih.gov The choice of the specific cyclodextrin derivative and the GC conditions are critical for achieving baseline separation of the enantiomers.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Chiral capillary column (e.g., β-cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Inlet Temperature | 230 °C |

| Detector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient optimized for enantiomeric separation |

| Derivatization | Optional, but often beneficial (e.g., acetylation) |

Chiral High-Performance Liquid Chromatography

Chiral HPLC is another indispensable tool for the separation of enantiomers. Similar to chiral GC, it utilizes a chiral stationary phase to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability.

Alternatively, a non-chiral HPLC column can be used if the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. mdpi.com

The choice between direct separation on a chiral column and indirect separation via diastereomer formation depends on the specific compound and the availability of suitable chiral stationary phases and derivatizing agents.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3-dimethyl-4-pentyn-1-ol, these calculations elucidate the distribution of electrons and predict its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the mechanisms and energy profiles of chemical reactions. For molecules containing versatile functional groups like the terminal alkyne and primary alcohol in this compound, DFT can model various transformations.

DFT studies are instrumental in mapping out the potential energy surfaces for reactions such as cycloadditions, where the alkyne moiety participates. mdpi.com For instance, in a hypothetical [3+2] cycloaddition reaction with an azide, DFT calculations could identify the transition state structures, calculate the activation energy barriers, and determine whether the reaction proceeds via a concerted or stepwise mechanism. mdpi.compku.edu.cn These calculations often reveal that factors like steric hindrance from the gem-dimethyl group can influence the regioselectivity of the reaction. frontiersin.org The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G**) is critical for obtaining accurate results that align with experimental observations. edu.krdnih.gov

Key Findings from DFT Studies on Related Alkynol Systems:

Reaction Energetics: Calculation of activation free energies helps determine the most favorable reaction pathway among several possibilities. pku.edu.cn

Transition State Geometry: DFT optimizes the geometry of transition states, providing a snapshot of the bond-forming and bond-breaking processes.

Solvent Effects: By incorporating solvent models (like the Polarizable Continuum Model, PCM), DFT can predict how different solvents influence reaction rates and selectivity. frontiersin.orgmdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway Note: This data is representative of typical DFT outputs for alkynol reactions and not from a specific study on this compound.

| Reaction Step | Parameter | Value (kcal/mol) | Description |

|---|---|---|---|

| Step 1: Reactant to TS1 | Activation Energy (ΔG‡) | +21.7 | The energy barrier for the initial bond formation. |

| Step 2: TS1 to Intermediate | Reaction Energy (ΔG) | -5.4 | The relative stability of the formed intermediate. |

| Step 3: Intermediate to TS2 | Activation Energy (ΔG‡) | +9.4 | The energy barrier for a subsequent rearrangement or ring-closure. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to have significant electron density localized on the π-system of the carbon-carbon triple bond and the lone pairs of the hydroxyl oxygen. This makes the molecule a potential nucleophile or electron donor in reactions. The LUMO, conversely, would be the corresponding π* antibonding orbital of the alkyne, which can accept electrons, making the molecule susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. edu.krd A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Computational software can readily calculate and visualize these orbitals. youtube.com

Global Chemical Reactivity Descriptors: From the energies of the HOMO and LUMO, several descriptors of chemical reactivity can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. mdpi.com

Electronegativity (χ): Calculated as (I + A) / 2. This measures the ability of the molecule to attract electrons. researchgate.net

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: These values are illustrative for a small organic molecule and calculated using DFT.

| Parameter | Symbol | Representative Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -0.98 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | 5.87 | Indicates high kinetic stability and low reactivity. |

| Chemical Hardness | η | 2.94 | Quantifies resistance to change in electron distribution. |

| Electronegativity | χ | 3.92 | Measures the molecule's electron-attracting capability. |

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and determining their relative energies. For a similar, less substituted molecule, 4-pentyn-1-ol (B147250), quantum chemical calculations have shown that multiple conformers can exist with small energy differences between them. nih.gov

For this compound, key dihedral angles to consider would be along the O-C1, C1-C2, and C2-C3 bonds. Computational methods can perform a systematic scan of these angles to locate all energy minima on the potential energy surface. The presence of the bulky gem-dimethyl group at the C3 position is expected to significantly influence the conformational preferences, potentially favoring staggered conformations that minimize steric strain.

Furthermore, computational models can predict the stereochemical outcome of reactions. For reactions involving the creation of a new chiral center, DFT can be used to calculate the energies of the transition states leading to different stereoisomers. frontiersin.org The pathway with the lower activation energy will be favored, allowing for a prediction of the major product diastereomer or enantiomer. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding how molecules interact with each other in a condensed phase. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

An MD simulation of this compound in a solvent like water would reveal detailed information about intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming a dynamic network of hydrogen bonds with surrounding solvent molecules.

Hydrophobic Interactions: The dimethyl and ethyl groups create a nonpolar region that would influence the local solvent structure.

π-System Interactions: The electron-rich triple bond can interact with solvent molecules or other solutes.

MD simulations can provide insights into solvation shells, diffusion coefficients, and the preferential organization of solvent molecules around the solute, which can, in turn, affect chemical reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. nih.gov While no specific QSAR studies focusing on this compound were found, such a molecule could be included in a larger dataset of alcohols or alkynes to develop a predictive model.

To build a QSAR model, various molecular descriptors are calculated for each compound in the dataset. For this compound, these would include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP) and molar refractivity. researchgate.net

These descriptors would then be used as independent variables in a statistical model (e.g., multiple linear regression) to predict an activity of interest.

Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can be an invaluable tool for structure confirmation and interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts are then typically scaled and compared to experimental data to confirm assignments.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies for characteristic functional groups, such as the O-H stretch (~3300-3400 cm⁻¹), the ≡C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100-2200 cm⁻¹), can be compared to an experimental spectrum to validate the structure.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help by calculating the relative energies of different fragment ions, providing a theoretical basis for interpreting fragmentation patterns observed in electron ionization mass spectrometry. nist.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-pentyn-1-ol |

| Water |

Future Horizons for this compound: A Landscape of Emerging Research

The chemical compound this compound, a structurally intriguing molecule featuring a sterically hindered propargyl alcohol moiety, is poised at the frontier of innovative chemical research. While its current applications may be niche, its unique combination of a terminal alkyne, a primary alcohol, and a gem-dimethyl group presents a fertile ground for exploration across catalysis, sustainable synthesis, and materials science. This article delves into the future perspectives and emerging research directions centered on this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyl-4-pentyn-1-ol, and how can reaction purity be validated?

- Methodological Answer : The synthesis of structurally related propargyl alcohols (e.g., 3-methyl-1-penten-4-yn-3-ol) often involves nucleophilic addition of acetylides to ketones or aldehydes. For example, calcium acetylide reacts with methyl ketene to form intermediates, which are subsequently hydrolyzed . Purity can be ensured via gas chromatography (GC) with polar columns (e.g., Van Den Dool and Kratz retention indices) and mass spectrometry (MS) for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Propargyl alcohols like 3-methyl-1-penten-4-yn-3-ol are classified as harmful (Xn) and irritants (R36/37/38). Researchers should use PPE (gloves, goggles) and work in fume hoods. Storage should avoid light and moisture, with compatibility checks for reactive functional groups (e.g., acetylides) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : GC-MS with electron ionization (EI) provides molecular weight and fragmentation patterns (e.g., m/z 96.13 for C₆H₈O). Nuclear magnetic resonance (NMR) can resolve alkynyl and hydroxyl proton environments. Refractive index (n²⁰/D ≈ 1.445) and boiling point (154–155°C) are critical for physical validation .

Advanced Research Questions

Q. How do catalyst systems influence the stereoselective hydrogenation of this compound?

- Methodological Answer : Palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) selectively hydrogenate alkynes to cis-alkenes. Continuous-flow hydrogenation systems improve selectivity and reduce over-reduction risks. Catalyst poisoning (e.g., quinoline) and solvent polarity must be optimized to avoid diastereomer formation .

Q. How can this compound serve as a building block in multi-step syntheses of complex molecules?

- Methodological Answer : The compound’s propargyl alcohol moiety enables applications in vitamin A acetate synthesis via allylic rearrangements or Ru-catalyzed carbene migrations. For example, 3-methyl-1-penten-4-yn-3-ol undergoes 1,2-migration with ruthenium vinyl carbenes to form cyclic ethers .

Q. How can conflicting data on reaction outcomes (e.g., regioselectivity in hydrogenation) be resolved?

- Methodological Answer : Contradictions often arise from differences in catalyst accessibility (e.g., pore size in supported nanoparticles) or solvent effects. Systematic studies using design of experiments (DoE) and in situ spectroscopy (e.g., FTIR) can identify key variables. For example, steric hindrance from the dimethyl group may favor specific transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.